molecular formula C34H33N5O5 B10872791 N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide

N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide

Cat. No.: B10872791
M. Wt: 591.7 g/mol
InChI Key: JSZOZJJZHAXJHA-FZOOYMARSA-N
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Description

N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including indole, hydrazide, and dibenzylamino moieties

Preparation Methods

The synthesis of N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the formation of the indole core, followed by the introduction of the dibenzylamino group through nucleophilic substitution. The final steps involve the formation of the hydrazide linkage and the introduction of the dimethoxyphenyl group through condensation reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The hydrazide group can be reduced to form amine derivatives.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the hydrazide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and hydrazides, such as:

  • **N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE
  • **N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE
  • **N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C34H33N5O5

Molecular Weight

591.7 g/mol

IUPAC Name

N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C34H33N5O5/c1-42-30-18-17-27(19-31(30)43-2)20-35-44-23-32(40)36-37-33-28-15-9-10-16-29(28)39(34(33)41)24-38(21-25-11-5-3-6-12-25)22-26-13-7-4-8-14-26/h3-20,41H,21-24H2,1-2H3/b35-20+,37-36?

InChI Key

JSZOZJJZHAXJHA-FZOOYMARSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN(CC4=CC=CC=C4)CC5=CC=CC=C5)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NOCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN(CC4=CC=CC=C4)CC5=CC=CC=C5)O)OC

Origin of Product

United States

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